

# Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.

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## Compound of Interest

Compound Name: *Formaldoxime*

Cat. No.: *B1209246*

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## Spectroscopic Data of Formaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of **formaldoxime** ( $\text{CH}_2\text{NOH}$ ), the simplest oxime. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, structural elucidation, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of **formaldoxime**, including experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **formaldoxime** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Formaldoxime**

Solvent	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
CDCl <sub>3</sub>	6.48	Doublet	8.5	H-C=N (one proton)
CDCl <sub>3</sub>	7.05	Doublet	8.5	H-C=N (other proton)
CDCl <sub>3</sub>	8.2-9.6	Broad Singlet	-	N-OH
DMSO-d <sub>6</sub>	Data not available	-	-	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Formaldoxime**

Solvent	Chemical Shift ( $\delta$ ) [ppm]	Assignment
CDCl <sub>3</sub>	138.8	C=N
DMSO-d <sub>6</sub>	Data not available	-

Note: The NMR data presented is based on available literature. Comprehensive datasets in various solvents are limited.

## Experimental Protocol: NMR Spectroscopy

### Sample Preparation:

- Dissolution: Dissolve approximately 5-10 mg of purified **formaldoxime** (or its stable trimer, which will monomerize in solution) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution. The solution should be clear and free of particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

### Data Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a higher sample concentration may be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in **formaldoxime** by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Data Presentation

Table 3: IR Vibrational Frequencies and Assignments for **Formaldoxime**[\[1\]](#)[\[2\]](#)

Frequency (cm <sup>-1</sup> )	Intensity	Assignment (Vibrational Mode)
3650	Strong	$\nu$ (O-H) stretch
3110	Medium	$\nu$ (C-H) asymmetric stretch
2973	Medium	$\nu$ (C-H) symmetric stretch
1639	Strong	$\nu$ (C=N) stretch
1450	Medium	$\delta$ (CH <sub>2</sub> ) scissoring
1319	Strong	$\delta$ (O-H) in-plane bend
1166	Medium	$\rho$ (CH <sub>2</sub> ) rock
953	Strong	$\omega$ (CH <sub>2</sub> ) wag
893	Strong	$\nu$ (N-O) stretch
530	Weak	$\delta$ (CNO) deformation
400	Weak	$\tau$ (OH) torsion

Note:  $\nu$  = stretching,  $\delta$  = bending (in-plane),  $\rho$  = rocking (in-plane),  $\omega$  = wagging (out-of-plane),  $\tau$  = torsion (out-of-plane). Intensities are approximate.

## Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

**Formaldoxime** is often handled as its solid, cyclic trimer. The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

### Sample Preparation:

- Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the **formaldoxime** trimer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **formaldoxime**, the primary absorption is expected to arise from the  $n \rightarrow \pi^*$  and  $\pi \rightarrow \pi^*$  transitions associated with the C=N chromophore.

## Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Formaldoxime**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) [ $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ]	Transition
Ethanol	Data not available	Data not available	$n \rightarrow \pi$
Ethanol	Data not available	Data not available	$\pi \rightarrow \pi^*$

Note: Specific experimental  $\lambda_{\text{max}}$  and molar absorptivity values for **formaldoxime** are not readily available in the surveyed literature. For simple oximes, the  $n \rightarrow \pi$  transition is typically observed in the 220-230 nm region.\*

## Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

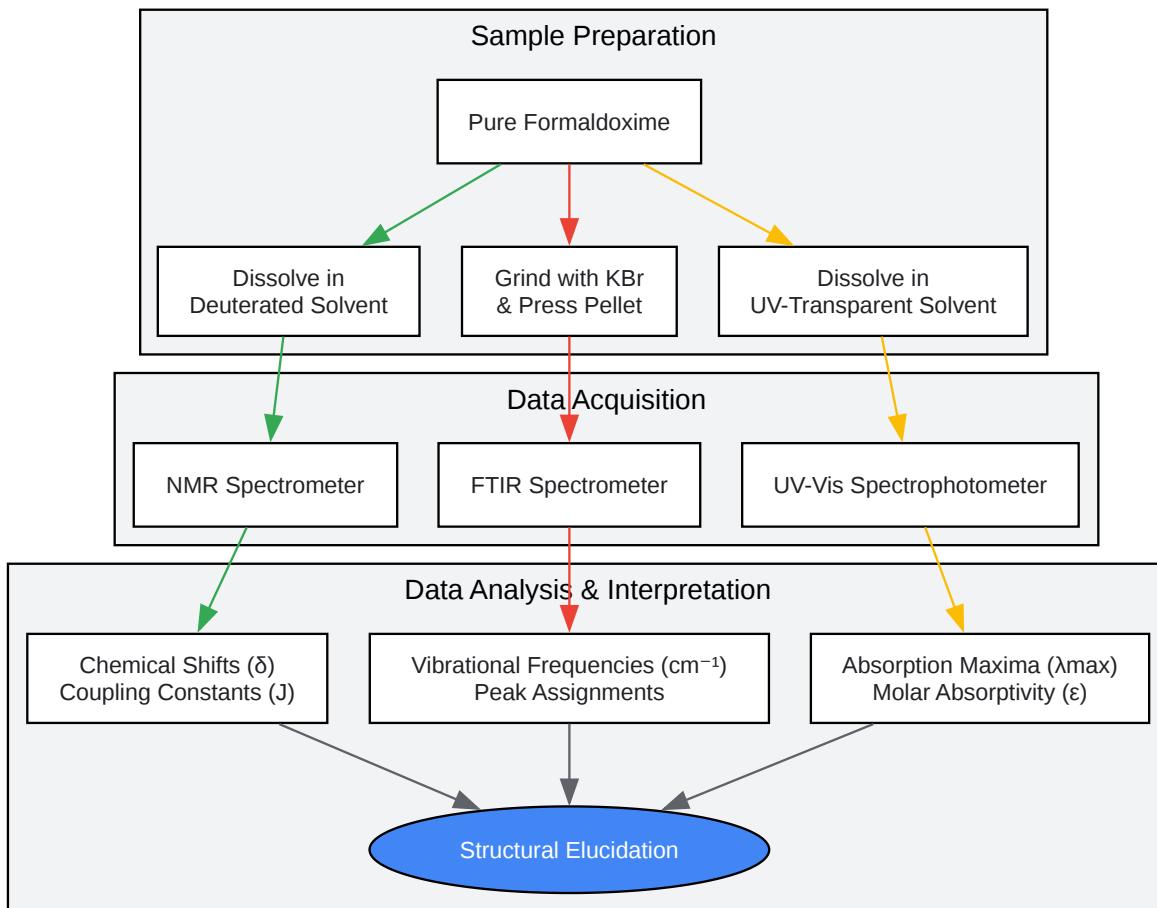
- Solvent Selection: Choose a UV-transparent solvent in which **formaldoxime** is soluble (e.g., ethanol, methanol, water). The solvent should not absorb significantly in the wavelength range of interest.
- Solution Preparation: Prepare a dilute solution of **formaldoxime** in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A stock solution can be prepared and then serially diluted.

#### Data Acquisition:

- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
- Sample Measurement: Rinse and fill the cuvette with the **formaldoxime** solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and, if the concentration is known, calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **formaldoxime**.



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General workflow for spectroscopic analysis.

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## References

- 1. Fourier-transform infrared spectra of formaldoxime: v4, v5, v6, and v8 bands [opg.optica.org]

- 2. researchgate.net [researchgate.net]
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